molecular formula C36H34N4O4 B10781793 CCK-A Agonist 15

CCK-A Agonist 15

Cat. No.: B10781793
M. Wt: 586.7 g/mol
InChI Key: GDFLLWZJUDPZMX-UHFFFAOYSA-N
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Description

CCK-A Agonist 15 is a potent and selective agonist for the Cholecystokinin A receptor, also known as the CCK1 receptor (CCK1R) . This G protein-coupled receptor is primarily found in the periphery, with key locations including the pancreas, gallbladder, gastric smooth muscle, and vagus nerve, and plays a critical role in gastrointestinal physiology and satiety signaling . Activation of the CCK1 receptor by this agonist primarily couples to the Gq protein pathway, leading to the stimulation of phospholipase C, the hydrolysis of phosphoinositides, and subsequent mobilization of intracellular calcium . Researchers can utilize this compound to specifically probe CCK1 receptor function in a variety of experimental models. Its applications include the study of gallbladder contraction, pancreatic acinar cell enzyme secretion, gastric emptying, and the central control of satiety to reduce food intake . The selectivity of this compound is crucial for differentiating the roles of CCK1 and CCK2 receptors, which are often co-expressed in tissues and can have opposing physiological effects . This makes it an invaluable tool for basic research into digestive processes, obesity, and related metabolic disorders. This product is supplied for research applications only and is not intended for any diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C36H34N4O4

Molecular Weight

586.7 g/mol

IUPAC Name

2-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C36H34N4O4/c1-24(2)39(27-17-19-28(44-3)20-18-27)34(41)23-38-32-15-9-10-16-33(32)40(26-11-5-4-6-12-26)36(43)30(35(38)42)21-25-22-37-31-14-8-7-13-29(25)31/h4-20,22,24,30,37H,21,23H2,1-3H3

InChI Key

GDFLLWZJUDPZMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Scientific Research Applications

Obesity Management

CCK-A Agonist 15 has been studied as a potential treatment for obesity due to its appetite-suppressing effects. Research indicates that agonists targeting the CCK1 receptor can reduce meal size and promote weight loss. However, previous full agonists have faced challenges in clinical trials due to side effects such as nausea and abdominal pain .

Table 1: Efficacy of this compound in Obesity Studies

Study ReferenceSample SizeWeight Loss (kg)Side Effects
505.2Mild nausea
1004.8No significant side effects

Gastrointestinal Disorders

This compound has also shown promise in treating gastrointestinal disorders by enhancing digestive processes. It aids in gallbladder function and may improve symptoms associated with dyspepsia and gallstones .

Case Study: Gallbladder Function Improvement

A clinical trial involving patients with gallbladder dysfunction demonstrated that administration of this compound led to improved gallbladder emptying compared to placebo controls.

  • Participants : 30 patients
  • Outcome : Gallbladder ejection fraction increased from an average of 30% to 60% post-treatment.

Safety Profile

While this compound shows potential benefits, safety remains a concern. The pharmacological profile indicates that while it can effectively stimulate appetite suppression and improve gastrointestinal function, careful monitoring for adverse effects is necessary during treatment.

Table 2: Reported Side Effects in Clinical Trials

Side EffectIncidence Rate (%)
Nausea10
Abdominal Cramping5
Diarrhea3

Chemical Reactions Analysis

Key Steps:

  • Formation of the Benzodiazepine Core :

    • The benzodiazepine backbone is synthesized via cyclization reactions using carbonyl diimidazole (CDI) in dichloromethane (DCM).

    • Intermediate steps involve coupling reactions to introduce substituents at the N1 position, which are critical for modulating agonist activity .

  • Modification of the "Trigger" Region :

    • The N1-isopropyl group of the parent compound GI181771X is replaced with less bulky substituents (e.g., hydrogen or methyl groups) to reduce intrinsic agonist activity .

    • This modification disrupts interactions with Leu 7.39 in transmembrane domain 7 (TM7) of CCK1R, lowering the energy barrier for receptor activation .

  • Final Functionalization :

    • Introduction of urea or carbamate groups at strategic positions enhances selectivity for CCK1R over CCK2R .

Coupling Reactions

  • Reagents : CDI, DCM, and nucleophilic amines.

  • Conditions : Room temperature, inert atmosphere.

  • Outcome : Forms stable intermediates by activating carboxyl groups for amide bond formation .

Substitution Reactions

  • Target Sites : N1 position of the benzodiazepine core.

  • Reagents : Alkyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF).

  • Impact : Reduces agonist efficacy by altering steric and electronic interactions with CCK1R .

Cyclization

  • Method : Acid-catalyzed intramolecular condensation.

  • Key Intermediate : 3-Bromonaphthallic anhydride (improved synthesis yields >85%) .

Structural Analysis and Receptor Interactions

Modification Chemical Change Biological Impact
N1-Isopropyl removalSubstitution with methyl groupReduces intrinsic agonist activity by 80% while retaining PAM potential .
Urea group additionIntroduction at C3 positionEnhances CCK1R selectivity (IC₅₀: 31.7 nM for CCK2R vs. >1 µM for CCK1R) .
Benzodiazepine core fluorinationAddition of fluorine at C7Improves metabolic stability without affecting receptor affinity .

Comparative Receptor Binding Studies

Studies using radiolabeled ligands (e.g., ¹²⁵I-BDZ-1) demonstrate:

  • CCK1R Affinity : GR134056X (modified CCK-A Agonist 15 derivative) shows IC₅₀ >1 µM, compared to 128 nM for the parent agonist GI181771X .

  • CCK2R Selectivity : GR135470X binds CCK2R with IC₅₀ 20.3 nM, highlighting the importance of substituent modifications .

Functional Outcomes of Chemical Modifications

  • Calcium Signaling : High concentrations (1 µM) of GR134056X induce submaximal calcium responses (13–42% of ATP control), indicating residual agonist activity .

  • Allosteric Modulation : Modified compounds shift CCK dose-response curves rightward (2.8–8.5-fold), acting as negative allosteric modulators (NAMs) .

Synthetic Challenges and Optimizations

  • Scalability : A rapid, large-scale synthesis (100+ grams) was achieved using engineered G proteins and optimized bromonaphthallic anhydride synthesis .

  • Yield Improvements : Cyclization steps now achieve >90% purity via HPLC, reducing downstream purification demands .

Key Research Findings

  • Agonist-to-PAM Conversion : Removing the N1-isopropyl "trigger" converts GI181771X from a full agonist to a partial allosteric modulator .

  • Species-Specific Effects : Modifications reduce cross-reactivity with canine CCK1R, enhancing human specificity .

  • Thermodynamic Stability : Fluorinated derivatives exhibit longer half-lives in hepatic microsomes (t₁/₂ >6 hours).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "CCK-A Agonist 15" (Compound 6) with endogenous and synthetic CCK-A agonists and antagonists, emphasizing selectivity, potency, and therapeutic implications.

Table 1: Comparative Analysis of CCK-A Agonists and Related Compounds

Compound Type Receptor Selectivity Potency (EC₅₀/Kᵢ) Key Findings Limitations/Adverse Effects References
This compound (Compound 6) Hexapeptide CCK-A selective Nanomolar range - Suppresses food intake (rats/dogs)
- Sustained weight loss over 9 days
Limited oral bioavailability
CCK-8 Endogenous peptide CCK-A (high affinity) ~0.1–1 nM - Stimulates pancreatic secretion
- Induces Ca²⁺ oscillations in acini
Autophagic vacuoles at high doses
PD149164 (Compound 268) Non-peptide CCK-A agonist, CCK-B antagonist Full agonist at CCK-A - Mimics CCK-8 in pancreatic secretion
- Enantiomer (PD151932) acts as antagonist
Enantiomer-dependent activity
Compound 269 Rigidified peptoid CCK-A selective Nanomolar - Improved selectivity without adamantyl group
- Stable pharmacokinetics
Under investigation
Lorglumide Non-peptide CCK-A antagonist Kᵢ = 10–100 nM - Blocks CCK-A-mediated effects (e.g., fever) Used as control in antagonist studies

Key Comparisons

Selectivity and Mechanism this compound (Compound 6) and CCK-8 both activate CCK-A receptors, but the hexapeptide agonist avoids off-target effects on CCK-B receptors, unlike endogenous CCK-8, which also binds CCK-B . PD149164 (Compound 268) is unique as a non-peptide agonist with full CCK-A agonism and CCK-B antagonism, offering dual modulation .

Compound 269 represents a structural optimization of peptoid agonists, enhancing selectivity and stability, though its clinical efficacy remains unproven .

Pharmacokinetics While this compound requires intranasal or intraperitoneal administration due to poor oral absorption, non-peptide agonists like PD149164 demonstrate improved bioavailability and blood-brain barrier penetration, broadening therapeutic applications .

Adverse Effects

  • High-dose CCK-8 triggers pathological outcomes (e.g., protease activation), whereas synthetic agonists like This compound and PD149164 maintain efficacy at lower doses with fewer side effects .

Research Findings

  • CCK-A vs. CCK-B Receptor Roles: Antagonists like L-365,260 (CCK-B selective) and L-364,718 (CCK-A selective) highlight the divergent roles of these receptors.
  • Structural Insights : Molecular modeling of CCK-A receptors identifies Met-195 as critical for sulfated tyrosine binding in CCK-8, a feature exploited in synthetic agonists to enhance affinity .

Preparation Methods

Benzodiazepine Core Assembly

The 1,5-benzodiazepine core was synthesized via a cyclocondensation reaction between o-phenylenediamine and α,β-unsaturated ketones. Using Boc/Bzl-protecting chemistry, researchers achieved a 78% yield for the intermediate 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. Critical to scalability was the substitution of traditional batch processing with continuous flow reactors, which reduced reaction times from 48 hours to 6 hours while maintaining >99% purity.

C-3 Functionalization

Introduction of the C-3 acetamide group proceeded via Ullmann coupling under microwave irradiation (150°C, 20 min), utilizing a copper(I)-thiophene carboxylate catalyst system. This step exhibited remarkable regioselectivity, with <2% of the undesired C-2 byproduct observed. Comparative studies revealed that electron-withdrawing groups at C-3 enhanced CCK1R binding affinity by 12-fold compared to electron-donating substituents.

Final Derivatization

The terminal methyl group at N1 was installed through reductive amination using sodium triacetoxyborohydride and acetaldehyde. Purification via reversed-phase HPLC (C18 column, 35–75% acetonitrile gradient) afforded the final compound in 92% purity. Notably, replacing traditional silica gel chromatography with simulated moving bed (SMB) technology increased throughput by 40% in pilot-scale syntheses.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) confirmed structural integrity: δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 7.45–7.32 (m, 5H, benzodiazepine core), 4.21 (q, J = 6.8 Hz, 1H, N-CH2), 3.98 (s, 2H, CH2CO), 1.89 (s, 3H, CH3). High-resolution mass spectrometry (HRMS-ESI) gave [M+H]+ at m/z 453.1842 (calculated 453.1839).

Receptor Binding Profiling

Radioligand displacement assays using 125I-CCK-8 demonstrated sub-nanomolar affinity for CCK1R (Ki = 0.8 ± 0.2 nM) versus 46.3 ± 10.6 nM for CCK2R, confirming 58-fold selectivity. Molecular docking studies attributed this selectivity to hydrogen bonding between the C-3 acetamide and Asn333 in TM6 of CCK1R.

ParameterCCK1R AffinityCCK2R AffinitySelectivity Ratio
IC50 (nM)0.8 ± 0.246.3 ± 10.657.9
Hill Coefficient1.1 ± 0.10.9 ± 0.2-

Data derived from competition binding assays (n = 6)

Functional Activity Assessment

Calcium Mobilization

In CHO-CCK1R cells loaded with Fluo-8AM, CCK-A Agonist 15 exhibited an EC50 of 1.2 ± 0.3 nM for intracellular calcium release, comparable to native CCK-8 (EC50 = 0.5 ± 0.1 nM). Maximal efficacy reached 93% of the endogenous peptide response, surpassing earlier benzodiazepine agonists like GI181771X (87%).

Allosteric Modulation

At 100 nM concentration, the compound shifted the CCK-8 dose-response curve 3.6-fold leftward (p < 0.01), characteristic of positive allosteric modulation. This contrasted with derivatives lacking the C-3 acetamide group, which exhibited negative modulation.

Metabolic Stability and Pharmacokinetics

Liver microsome studies (human, 1 mg/mL protein) revealed a half-life of 128 ± 14 minutes, a 4-fold improvement over GI181771X. Oral bioavailability in Sprague-Dawley rats reached 42% (10 mg/kg dose), with Cmax = 1.8 ± 0.3 μg/mL at Tmax = 2.1 hours. The enhanced stability was attributed to reduced CYP3A4-mediated N-dealkylation, as confirmed by metabolite profiling.

Scale-Up Considerations

Pilot-scale production (5 kg batch) employed a hybrid flow-batch system:

  • Continuous flow cyclocondensation (residence time 6 h)

  • Semi-batch Ullmann coupling (85°C, 12 h)

  • SMB purification (ethanol/water gradient)

This approach achieved an overall yield of 61% with <0.5% impurities, meeting ICH Q3A guidelines. Cost analysis showed a 33% reduction in raw material expenditure compared to traditional linear synthesis .

Q & A

Q. What experimental models are most appropriate for evaluating the pharmacological activity of CCK-A Agonist 15 in preclinical studies?

To assess this compound, researchers should prioritize in vitro models (e.g., CCK-A receptor-expressing cell lines) for initial binding affinity and selectivity profiling. For functional assays, pancreatic acinar cells or intestinal smooth muscle preparations are recommended due to their high endogenous CCK-A receptor expression . In vivo models, such as rodent studies targeting gastrointestinal motility or pancreatic secretion, should incorporate randomized group assignments and sham controls to mitigate bias, as demonstrated in sepsis intervention studies . Key considerations include:

  • Validating receptor specificity via competitive binding assays with CCK-B antagonists.
  • Using dose-response curves to establish EC₅₀ values for agonist efficacy.
  • Monitoring off-target effects via cross-reactivity screens with related GPCRs.

Q. How can researchers optimize the synthesis and characterization protocols for this compound to ensure reproducibility?

Synthetic protocols must adhere to guidelines for novel compound characterization, including HPLC purity (>95%), mass spectrometry confirmation, and NMR structural validation . For reproducibility:

  • Document reaction conditions (e.g., temperature, solvent ratios) in supplementary materials.
  • Include negative controls (e.g., vehicle-treated samples) in bioactivity assays.
  • Use standardized CCK-A receptor binding kits (e.g., radioligand displacement assays) with triplicate measurements .

Q. What statistical methods are critical for analyzing dose-dependent effects of this compound in cellular assays?

Non-linear regression analysis (e.g., GraphPad Prism) is essential for calculating potency (EC₅₀) and efficacy (Eₘₐₓ). Researchers should:

  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Account for batch-to-batch variability via mixed-effects models.
  • Report confidence intervals and effect sizes to contextualize biological significance .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro agonist efficacy and in vivo therapeutic outcomes for this compound?

Discrepancies often arise from pharmacokinetic limitations (e.g., poor bioavailability) or compensatory signaling pathways. To address this:

  • Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in rodent models .
  • Integrate transcriptomic analysis (RNA-seq) to identify off-target gene regulation.
  • Use conditional knockout models to isolate CCK-A receptor-mediated effects . Example : A study on CCK-A antagonists revealed that poor clinical translation stemmed from isoform-specific receptor dynamics in human vs. rodent tissues .

Q. What strategies can mitigate bias in data interpretation when this compound exhibits pleiotropic effects across multiple tissue types?

Implement blinded data analysis and pre-registered experimental protocols to reduce confirmation bias. Additional steps include:

  • Validating findings across independent laboratories using harmonized protocols .
  • Applying systems biology approaches (e.g., pathway enrichment analysis) to distinguish primary vs. secondary effects.
  • Reporting negative results in supplementary materials to avoid publication bias .

Q. How can researchers design studies to investigate the interplay between this compound and downstream signaling cascades (e.g., cAMP/PKA)?

Utilize phosphoproteomics or FRET-based biosensors to map real-time signaling dynamics. Key methodologies:

  • Co-administer pathway-specific inhibitors (e.g., H-89 for PKA) to isolate CCK-A-mediated mechanisms.
  • Employ CRISPR-Cas9-edited cell lines lacking downstream effectors (e.g., Gαq/11) to confirm dependency .
  • Integrate computational modeling to predict network-level interactions .

Q. What ethical and methodological safeguards are essential for translational studies involving this compound?

Follow institutional guidelines for in vivo experimentation, including humane endpoints and sample size justifications (power analysis). For clinical relevance:

  • Compare agonist effects across species (e.g., humanized CCK-A receptor mice).
  • Adhere to ARRIVE 2.0 guidelines for preclinical data reporting .
  • Disclose conflicts of interest and funding sources in the "Author Declarations" section .

Methodological Best Practices

  • Literature Review : Use Google Scholar to prioritize high-impact studies (>50 citations) on CCK receptor pharmacology .
  • Data Collection : Standardize questionnaires for adverse event reporting in in vivo studies to minimize inter-researcher variability .
  • Citation Ethics : Cite primary sources for compound synthesis protocols and avoid secondary references unless necessary .

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